molecular formula C16H17NO3 B12999285 1-(4-Isopropylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(4-Isopropylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B12999285
M. Wt: 271.31 g/mol
InChI Key: OQDFJDWKAZHPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a pyridine ring that is partially hydrogenated, a carboxylic acid group, and a benzyl group substituted with an isopropyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the condensation of 4-isopropylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding dihydropyridine alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Isopropylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

  • 1-(4-Isopropylbenzyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
  • 1-(4-Isopropylbenzyl)-2-oxo-1,2-dihydropyridine-5-carboxylic acid

Comparison: 1-(4-Isopropylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the position of the carboxylic acid group on the pyridine ring. This positional difference can significantly affect the compound’s reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in its class.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-oxo-1-[(4-propan-2-ylphenyl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H17NO3/c1-11(2)13-7-5-12(6-8-13)10-17-9-3-4-14(15(17)18)16(19)20/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI Key

OQDFJDWKAZHPMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)O

Origin of Product

United States

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